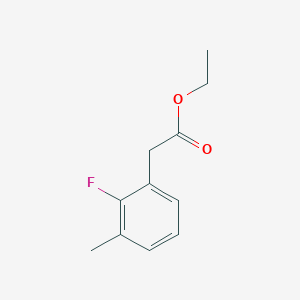

Ethyl (2-fluoro-3-methylphenyl)acetate

Descripción

Ethyl (2-fluoro-3-methylphenyl)acetate is an organic ester featuring a fluorinated and methyl-substituted phenyl ring attached to an acetic acid ethyl ester backbone. The fluorine and methyl substituents at the 2- and 3-positions of the phenyl ring likely enhance its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery .

Propiedades

Fórmula molecular |

C11H13FO2 |

|---|---|

Peso molecular |

196.22 g/mol |

Nombre IUPAC |

ethyl 2-(2-fluoro-3-methylphenyl)acetate |

InChI |

InChI=1S/C11H13FO2/c1-3-14-10(13)7-9-6-4-5-8(2)11(9)12/h4-6H,3,7H2,1-2H3 |

Clave InChI |

VVXWPNINJRWSES-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CC1=CC=CC(=C1F)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Ethyl (3-fluoro-4-methoxyphenyl)acetate (CAS 135450-61-2)

- Substituents : Fluorine at position 3, methoxy at position 3.

- Applications : Used in synthetic organic chemistry for building bioactive molecules due to its electron-donating methoxy group.

Ethyl 2-(2,4-difluorophenyl)acetate

- Substituents : Fluorine at positions 2 and 4.

- Key differences : Additional fluorine substitution enhances electronegativity and steric effects, which may influence binding affinity in pharmaceutical applications .

- Crystallography : Crystal structure analysis reveals intermolecular hydrogen bonding patterns, critical for understanding packing efficiency in solid-state synthesis .

Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate (CAS 1151564-10-1)

Ethyl 2-phenylacetoacetate (CAS 5413-05-8)

- Substituents : Phenyl group without fluorine or methyl substituents; α-acetyl group on the acetate chain.

- Key differences: The α-acetyl group enables keto-enol tautomerism, making it a versatile precursor in heterocyclic synthesis (e.g., pharmaceuticals like paracetamol) .

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Compound Name | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Key Properties/Applications | References |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₃FO₂ | 2-F, 3-CH₃ | 196.22 | High lipophilicity; pharmaceutical intermediate (inferred) | [3], [6] |

| Ethyl (3-fluoro-4-methoxyphenyl)acetate | C₁₁H₁₃FO₃ | 3-F, 4-OCH₃ | 212.22 | Enhanced polarity; synthetic intermediate | [3] |

| Ethyl 2-(2,4-difluorophenyl)acetate | C₁₀H₁₀F₂O₂ | 2-F, 4-F | 200.18 | Improved metabolic stability; crystallography studies | [6] |

| Ethyl 2-phenylacetoacetate | C₁₂H₁₄O₃ | Phenyl (no F/CH₃) | 206.24 | Tautomerism-enabled synthesis; API precursor | [4], [11] |

Research Findings and Trends

Fluorine Substitution : Fluorine at the 2-position (ortho) is associated with increased steric hindrance and resistance to enzymatic degradation, as observed in related difluorophenyl esters .

Methyl vs. Methoxy Groups : Methyl groups (e.g., in the target compound) contribute to lipophilicity, whereas methoxy groups (e.g., in CAS 135450-61-2) enhance solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.